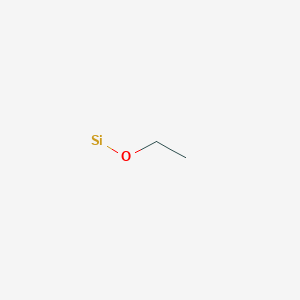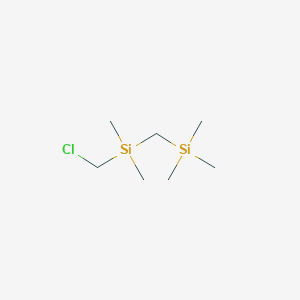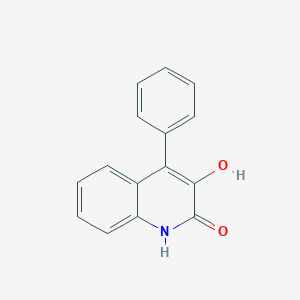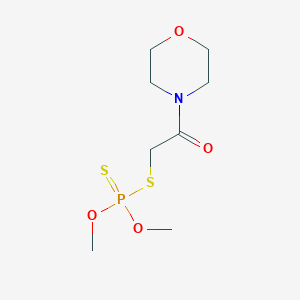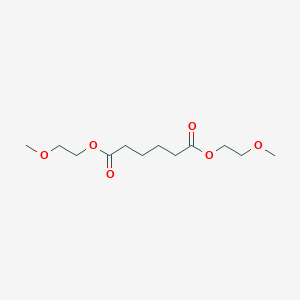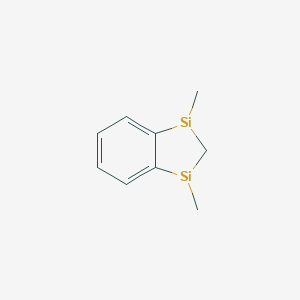
1,3-Disilaindan, 1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Disilaindan, 1,3-dimethyl- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of organosilicon compounds, which have been widely studied for their diverse applications in various fields, including materials science, electronics, and biotechnology. In
作用機序
The mechanism of action of 1,3-Disilaindan, 1,3-dimethyl- is not well understood, but it is believed to involve the interaction of the silicon atoms with various biological molecules, such as proteins, nucleic acids, and lipids. This interaction can lead to changes in the structure and function of these molecules, which can affect various biological processes, such as enzyme activity, gene expression, and membrane permeability.
生化学的および生理学的効果
1,3-Disilaindan, 1,3-dimethyl- has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. In vivo studies have shown that this compound can affect the behavior and physiology of various organisms, such as zebrafish and mice, but the exact mechanisms are not well understood.
実験室実験の利点と制限
1,3-Disilaindan, 1,3-dimethyl- has several advantages for lab experiments, such as its high purity, stability, and compatibility with various solvents and reagents. However, this compound also has some limitations, such as its high cost, low availability, and potential toxicity, which can affect the reproducibility and safety of the experiments.
将来の方向性
1,3-Disilaindan, 1,3-dimethyl- has several potential future directions for scientific research, such as:
- Further studies on the mechanism of action and physiological effects of this compound, using advanced techniques such as proteomics, genomics, and metabolomics.
- Development of new synthesis methods and optimization of the existing methods, to improve the yield, purity, and cost-effectiveness of this compound.
- Exploration of new applications of this compound in various fields, such as medicine, agriculture, and environmental science, by identifying its unique properties and potential benefits.
- Investigation of the potential toxicity and safety of this compound, using various in vitro and in vivo models, to ensure its safe use in scientific research.
Conclusion
1,3-Disilaindan, 1,3-dimethyl- is a promising compound for scientific research, due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential and limitations for scientific research.
合成法
The synthesis of 1,3-Disilaindan, 1,3-dimethyl- can be achieved through various methods, including the reaction of 1,3-cyclohexadiene with dichlorosilane in the presence of a base, or the reaction of 1,3-disilabenzene with a methylating agent. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalysts.
科学的研究の応用
1,3-Disilaindan, 1,3-dimethyl- has been studied for its potential applications in various scientific fields, including materials science, catalysis, and biotechnology. In materials science, this compound has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride, which have high hardness and thermal stability. In catalysis, 1,3-Disilaindan, 1,3-dimethyl- has been used as a ligand for transition metal catalysts, which can improve the efficiency and selectivity of various reactions. In biotechnology, this compound has been studied for its potential applications in drug delivery, imaging, and sensing, due to its unique chemical and physical properties.
特性
CAS番号 |
17864-73-2 |
|---|---|
製品名 |
1,3-Disilaindan, 1,3-dimethyl- |
分子式 |
C9H12Si2 |
分子量 |
176.36 g/mol |
InChI |
InChI=1S/C9H12Si2/c1-10-7-11(2)9-6-4-3-5-8(9)10/h3-6H,7H2,1-2H3 |
InChIキー |
MBNSGSCFQVFOKW-UHFFFAOYSA-N |
SMILES |
C[Si]1C[Si](C2=CC=CC=C21)C |
正規SMILES |
C[Si]1C[Si](C2=CC=CC=C21)C |
同義語 |
1,3-Dimethyl-1,3-disilaindane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dibenzo[c,g]fluorene](/img/structure/B94285.png)
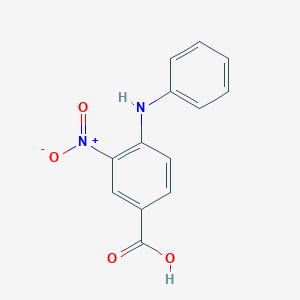
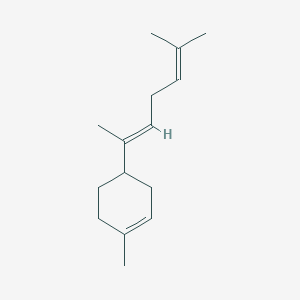
![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)
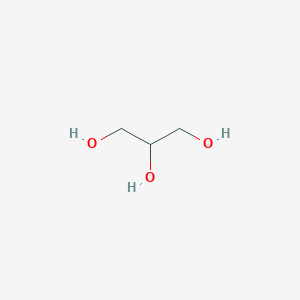
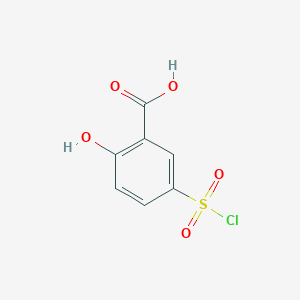
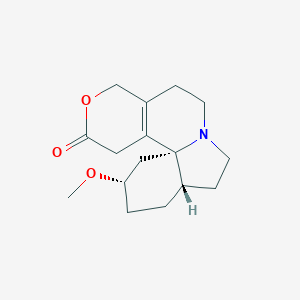
![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
